

# Solubility of 3-Chloro-2-iodopyridine in common organic solvents

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## Compound of Interest

Compound Name: 3-Chloro-2-iodopyridine

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An In-Depth Technical Guide to the Solubility of **3-Chloro-2-iodopyridine** in Common Organic Solvents

Authored by a Senior Application Scientist

## Foreword: Understanding the Critical Role of Solubility in Synthesis and Development

In the landscape of modern drug discovery and fine chemical synthesis, the utility of a building block is fundamentally tied to its physical properties. Among these, solubility is paramount. It dictates the choice of reaction media, influences reaction kinetics, complicates or simplifies purification, and is a critical consideration in formulation development. **3-Chloro-2-iodopyridine**, a halogenated pyridine derivative, has emerged as a versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical sectors.<sup>[1][2]</sup> Its strategically placed halogen atoms serve as reactive handles for a variety of cross-coupling reactions, enabling the construction of novel molecular architectures.<sup>[1][2]</sup>

This guide provides a comprehensive technical overview of the solubility characteristics of **3-Chloro-2-iodopyridine** (CAS No: 77332-89-9).<sup>[3][4][5]</sup> We move beyond a simple tabulation of data to explore the underlying chemical principles governing its solubility. Furthermore, we present a robust, field-proven experimental protocol for determining its solubility, empowering researchers to generate reliable and reproducible data tailored to their specific laboratory conditions. This document is intended for chemists, process scientists, and formulation experts who require a deep and practical understanding of this key synthetic building block.

## Physicochemical Profile of 3-Chloro-2-iodopyridine

A thorough understanding of a compound's physical properties is the foundation upon which all solubility studies are built.

Table 1: Key Physicochemical Properties of **3-Chloro-2-iodopyridine**

Property	Value	Source(s)
CAS Number	77332-89-9	[3][4][5]
Molecular Formula	C <sub>5</sub> H <sub>3</sub> ClIN	[5]
Molecular Weight	239.44 g/mol	[3]
Appearance	Solid, crystalline powder	[6]
Melting Point	82-84 °C	[3]

The structure of **3-Chloro-2-iodopyridine**—a pyridine ring substituted with two different halogens—is key to its solubility behavior. The nitrogen atom introduces polarity and a site for hydrogen bonding, while the chloro and iodo substituents add to the molecule's molecular weight and polarizability. This combination suggests a nuanced solubility profile, distinct from the parent pyridine molecule which is famously miscible with a very broad range of solvents.[7] [8]

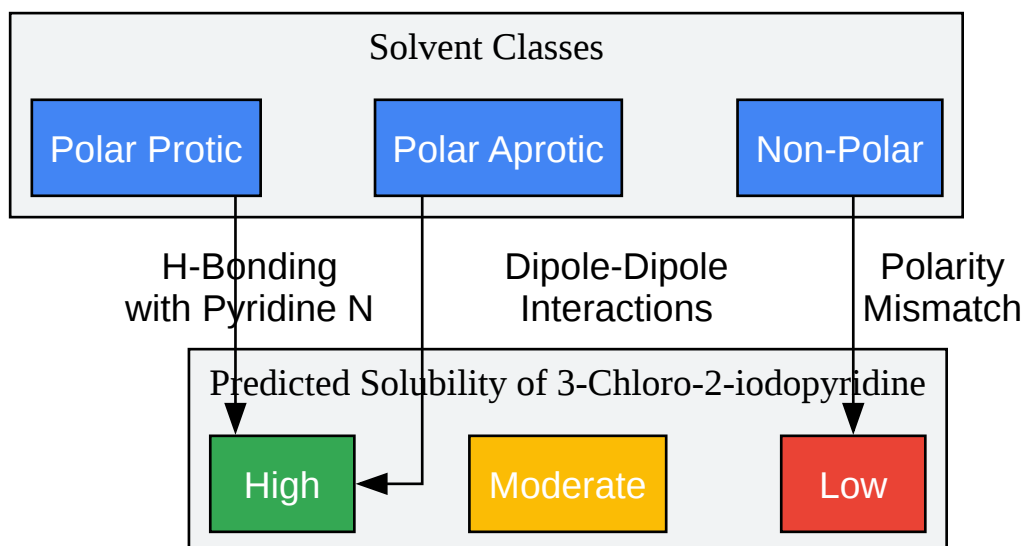
## Theoretical Principles and Expected Solubility Profile

The principle of "like dissolves like" provides a predictive framework for solubility. The polarity of the solvent must be well-matched with that of the solute. **3-Chloro-2-iodopyridine** can be classified as a polar molecule. The electronegative nitrogen and chlorine atoms create a dipole moment. Therefore, it is logical to predict higher solubility in polar solvents.

- **Polar Protic Solvents (e.g., Methanol, Ethanol):** These solvents can engage in hydrogen bonding with the nitrogen atom of the pyridine ring. We can hypothesize good solubility in these solvents.

- Polar Aprotic Solvents (e.g., Acetone, THF, DMSO, DMF): These solvents possess significant dipole moments and can interact with the polar regions of the solute. High solubility is expected in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). A related isomer has noted solubility in Chloroform and Ethyl Acetate, further supporting solubility in this class.[9]
- Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents due to the significant mismatch in polarity.

The following diagram illustrates the logical relationship between solvent type and the anticipated solubility.



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Caption: Predicted solubility based on solvent polarity.

## Quantitative Solubility Data

While a comprehensive, peer-reviewed database of quantitative solubility for **3-Chloro-2-iodopyridine** is not readily available in the searched literature, the following table presents a framework for the data that researchers should aim to collect. The values presented here are illustrative placeholders and must be determined experimentally using a robust protocol, such as the one detailed in Section 4.

Table 2: Solubility of **3-Chloro-2-iodopyridine** in Common Organic Solvents at 25°C

Solvent	Solvent Type	Predicted Solubility	Quantitative Solubility ( g/100 mL)
Methanol	Polar Protic	High	To be determined
Ethanol	Polar Protic	High	To be determined
Isopropanol	Polar Protic	Moderate-High	To be determined
Acetonitrile	Polar Aprotic	High	To be determined
Acetone	Polar Aprotic	High	To be determined
Tetrahydrofuran (THF)	Polar Aprotic	High	To be determined
Dichloromethane (DCM)	Polar Aprotic	High	To be determined
Dimethylformamide (DMF)	Polar Aprotic	Very High	To be determined
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Very High	To be determined
Ethyl Acetate	Polar Aprotic	Moderate-High	To be determined
Toluene	Non-Polar	Low	To be determined
Hexane	Non-Polar	Very Low	To be determined

## Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.<sup>[10]</sup> It involves agitating an excess of the solid solute with the solvent at a constant temperature for a sufficient period to reach equilibrium.

## Safety and Handling Precautions

Authoritative Grounding: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for **3-Chloro-2-iodopyridine**.

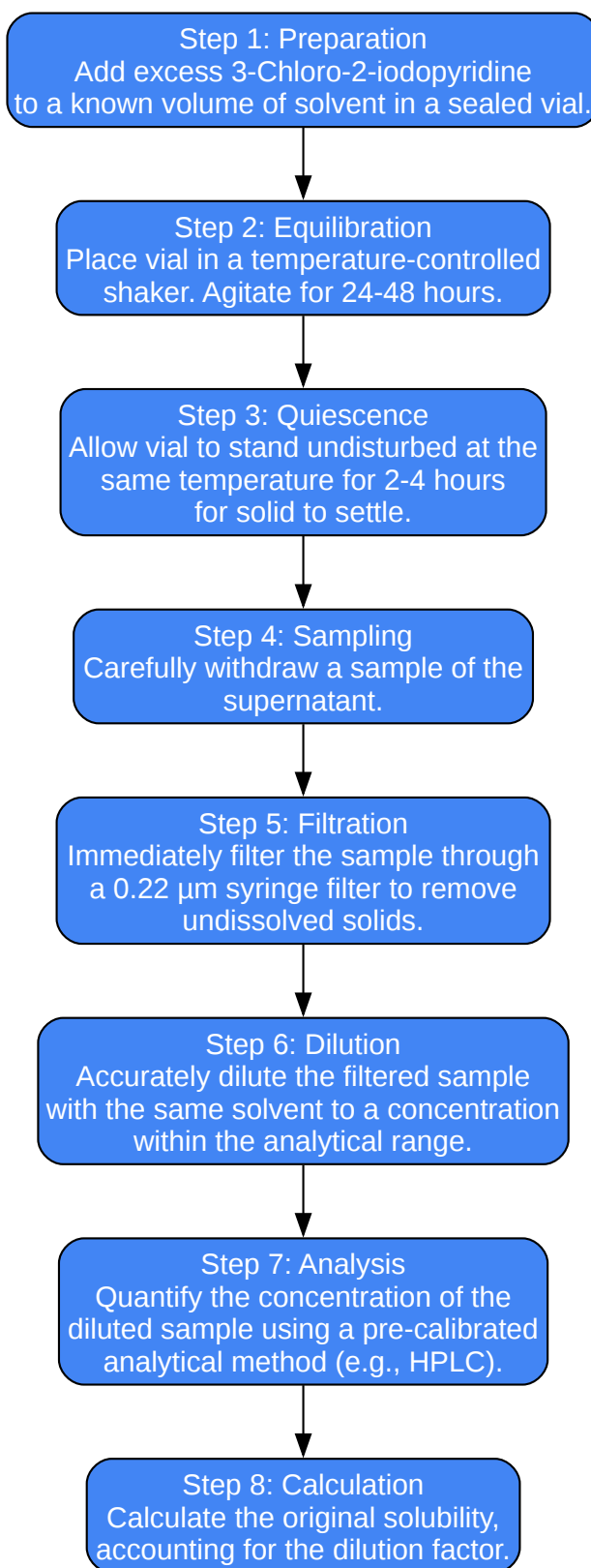
- Hazards: This compound is harmful if swallowed or inhaled, causes skin irritation, and serious eye irritation.[\[11\]](#)[\[12\]](#) It may also cause respiratory irritation.[\[3\]](#)[\[11\]](#)[\[12\]](#)
- Required PPE: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[11\]](#)[\[13\]](#)
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[11\]](#)[\[13\]](#) Avoid breathing dust.[\[13\]](#) Wash hands thoroughly after handling.[\[11\]](#)[\[12\]](#)

## Materials and Equipment

- **3-Chloro-2-iodopyridine** (purity  $\geq$  98%)
- Selected organic solvents (HPLC grade or equivalent)
- Analytical balance ( $\pm$  0.1 mg)
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Syringe filters (0.22  $\mu$ m, PTFE or other solvent-compatible material)
- Syringes
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method (e.g., GC, UV-Vis spectroscopy).

## Experimental Workflow Diagram

The following diagram outlines the critical steps of the shake-flask solubility determination protocol.



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Caption: Shake-Flask method for solubility determination.

## Step-by-Step Procedure

- **Preparation:** To a series of vials, add a pre-weighed amount of **3-Chloro-2-iodopyridine** sufficient to ensure a visible excess of solid remains after equilibrium is reached. **Expertise & Experience:** Starting with approximately 100-200 mg in 5 mL of solvent is a robust starting point for most systems. The key is to ensure saturation is achieved and visually confirmed.
- **Solvent Addition:** Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent into each vial.
- **Equilibration:** Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g.,  $25.0 \pm 0.5$  °C). Agitate the samples at a moderate speed for a set period. **Trustworthiness:** An equilibration time of 24 to 48 hours is typically sufficient. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). The solubility value should be constant at equilibrium.
- **Phase Separation:** After the agitation period, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle. This step is critical to avoid aspirating solid particles during sampling.
- **Sampling and Filtration:** Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22  $\mu$ m syringe filter and dispense the filtrate into a clean vial. **Expertise & Experience:** Pre-wetting the syringe filter with a small amount of the solution and discarding it can help prevent any potential adsorption of the analyte onto the filter membrane.
- **Dilution:** Perform an accurate serial dilution of the filtered sample using the same solvent to bring the concentration into the linear range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated and calibrated analytical method, such as HPLC, to determine the concentration of **3-Chloro-2-iodopyridine**.
- **Calculation:** Calculate the solubility (S) in g/100 mL using the following formula:  $S = C \times DF \times V / 10$  Where:
  - C = Concentration of the diluted sample (mg/mL)

- DF = Dilution Factor
- V = Volume of solvent used (mL)

## Conclusion

**3-Chloro-2-iodopyridine** is a key heterocyclic building block whose utility is deeply connected to its solubility profile. Based on its polar nature, it is predicted to be highly soluble in polar aprotic and protic organic solvents, with limited solubility in non-polar media. This guide provides the theoretical framework and, most critically, a detailed, self-validating experimental protocol for researchers to accurately determine these solubility values. The generation of precise, in-house solubility data is an indispensable step for efficient process development, reaction optimization, and the successful application of this versatile compound in pharmaceutical and agrochemical research.

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